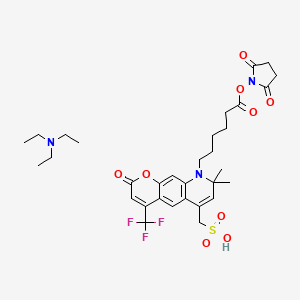

AF430 NHS ester

Descripción

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C32H42F3N3O9S |

|---|---|

Peso molecular |

701.8 g/mol |

Nombre IUPAC |

N,N-diethylethanamine;[9-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid |

InChI |

InChI=1S/C26H27F3N2O9S.C6H15N/c1-25(2)13-15(14-41(36,37)38)16-10-17-18(26(27,28)29)11-24(35)39-20(17)12-19(16)30(25)9-5-3-4-6-23(34)40-31-21(32)7-8-22(31)33;1-4-7(5-2)6-3/h10-13H,3-9,14H2,1-2H3,(H,36,37,38);4-6H2,1-3H3 |

Clave InChI |

WEJVZSAYICGDCK-UHFFFAOYSA-N |

SMILES canónico |

CCN(CC)CC.CC1(C=C(C2=C(N1CCCCCC(=O)ON3C(=O)CCC3=O)C=C4C(=C2)C(=CC(=O)O4)C(F)(F)F)CS(=O)(=O)O)C |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to AF430 NHS Ester in Research

For Researchers, Scientists, and Drug Development Professionals

AF430 N-hydroxysuccinimidyl (NHS) ester is a hydrophilic, amine-reactive fluorescent dye used extensively in biological research for the covalent labeling of biomolecules. Its utility stems from the NHS ester group, which readily reacts with primary amines on proteins, peptides, amine-modified oligonucleotides, and other molecules to form stable amide bonds. This guide provides a comprehensive overview of the applications, experimental protocols, and key data associated with the use of AF430 NHS ester.

Core Properties and Applications

This compound is valued for its spectral properties, which allow for its use in various fluorescence-based applications. It is a coumarin-based dye with an excitation maximum around 430 nm and an emission maximum in the green-yellow range at approximately 542 nm.[1] This hydrophilic dye is particularly useful in applications such as flow cytometry and fluorescence microscopy.[1][2]

The primary application of this compound is the covalent labeling of biomolecules. The NHS ester functional group efficiently conjugates the fluorophore to primary and secondary amine groups under both aqueous and anhydrous conditions.[1] This labeling enables researchers to track, quantify, and visualize target molecules in a variety of experimental contexts.

Data Presentation: Quantitative Parameters for AF430 Labeling

The efficiency and outcome of a labeling reaction are critical for the success of subsequent experiments. The following tables summarize key quantitative data for the labeling of proteins with this compound and the photophysical properties of the resulting conjugates.

| Parameter | Value | Reference |

| Excitation Maximum (λex) | ~430 nm | [1][2] |

| Emission Maximum (λem) | ~542 nm | [1][2] |

| Molar Extinction Coefficient (ε) | ~16,000 cm⁻¹M⁻¹ | [3] |

| Molecular Weight | ~701.75 g/mol | [4] |

| Solubility | Good in water, DMSO, DMF | [1] |

Table 1: Physicochemical Properties of this compound

| Target Protein | Molar Ratio (Dye:Protein) | Degree of Labeling (DOL) | Reference |

| IgG Antibody | Not specified in kit | 5 - 9 | [3] |

| General Proteins | 3:1 | Not Specified | [5] |

| General Proteins | 8:1 (molar excess) | Mono-labeled (empirical) | [6] |

Table 2: Recommended Molar Ratios and Achieved Degree of Labeling (DOL) for Protein Conjugation

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound, from the fundamental labeling reaction to its application in cellular imaging.

General Protein Labeling with this compound

This protocol is a standard procedure for the covalent labeling of proteins with this compound.

Materials:

-

Protein of interest (in an amine-free buffer like PBS)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Purification column (e.g., size-exclusion chromatography)

-

Quenching reagent (e.g., 1.5 M hydroxylamine, pH 8.5 or Tris buffer)

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.[7] Ensure the buffer is free of primary amines, as they will compete with the protein for reaction with the NHS ester.

-

Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[8]

-

Perform the Labeling Reaction: While gently stirring, slowly add the dye stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 8-fold molar excess of the dye can be used for mono-labeling.[6]

-

Incubate: Incubate the reaction mixture for at least 4 hours at room temperature or overnight on ice, protected from light.[6]

-

Quench the Reaction (Optional): Add a quenching reagent to stop the reaction by consuming any unreacted NHS ester.

-

Purify the Conjugate: Separate the labeled protein from the unreacted dye and other reaction components using a size-exclusion chromatography column.[6]

-

Determine the Degree of Labeling (DOL): The DOL can be calculated using the absorbance of the protein at 280 nm and the dye at its absorbance maximum (~430 nm).[9]

Visualizing Receptor Internalization

This experimental workflow describes how a fluorescently labeled ligand can be used to study receptor-mediated endocytosis.

Workflow:

-

Label Ligand: Covalently label the ligand of interest with this compound using the general protein labeling protocol.

-

Cell Culture: Culture cells expressing the receptor of interest on coverslips or in imaging dishes.

-

Ligand Binding and Internalization: Incubate the cells with the AF430-labeled ligand at 37°C for various time points (e.g., 0, 10, 30, 60 minutes) to allow for binding and internalization.[10]

-

Wash: Wash the cells with cold PBS to remove unbound ligand.[10]

-

Fixation: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).[10]

-

Imaging: Visualize the subcellular localization of the fluorescently labeled ligand using confocal microscopy. Internalized ligand will appear as punctate structures within the cell.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving fluorescently labeled biomolecules.

Conclusion

This compound is a versatile and reliable tool for the fluorescent labeling of a wide range of biomolecules. Its favorable spectral properties and straightforward conjugation chemistry make it a valuable reagent for researchers in various fields, including cell biology, immunology, and drug discovery. By following established protocols and understanding the key quantitative parameters, scientists can effectively utilize this compound to gain deeper insights into complex biological processes.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ulab360.com [ulab360.com]

- 4. This compound | Fluorescent Dye | 467233-94-9 | Invivochem [invivochem.com]

- 5. fluidic.com [fluidic.com]

- 6. interchim.fr [interchim.fr]

- 7. lumiprobe.com [lumiprobe.com]

- 8. NHS ester protocol for labeling proteins [abberior.rocks]

- 9. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 10. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Amine Labeling with AF430 NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of AF430 NHS ester for amine labeling. AF430 is a hydrophilic and photostable coumarin-based dye, notable for its large Stokes shift, which makes it a valuable tool in multicolor imaging applications.[1] This guide will delve into the reaction mechanism, provide detailed experimental protocols, and present key data for researchers utilizing this fluorophore in their work.

Core Principles of this compound Amine Labeling

The fundamental principle behind this compound labeling lies in the reaction between the N-hydroxysuccinimidyl (NHS) ester functional group and primary amines.[2][3] This reaction, known as acylation, forms a stable and covalent amide bond between the fluorescent dye and the target molecule.[4][5]

Primary amines are readily available on biomolecules, most notably as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of polypeptides.[6] This makes this compound a versatile tool for labeling a wide range of molecules, including proteins, antibodies, and amine-modified oligonucleotides.[7][8][9]

The reaction is highly pH-dependent.[3][10][11] Optimal labeling occurs at a slightly basic pH, typically between 8.3 and 8.5.[6][10][12] In this pH range, the primary amino groups are largely deprotonated and thus more nucleophilic, facilitating their attack on the carbonyl carbon of the NHS ester.[13] It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the dye.[13][14]

A competing reaction is the hydrolysis of the NHS ester, where it reacts with water. The rate of hydrolysis increases with pH.[14] Therefore, maintaining the recommended pH range is critical for efficient labeling.

Quantitative Data

The spectral and physical properties of AF430 are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Excitation Maximum | 430 nm | [1][15] |

| Emission Maximum | 542 nm | [1][15] |

| Stokes Shift | 112 nm | [1] |

| Molar Extinction Coefficient (ε) | 15,955 L⋅mol⁻¹⋅cm⁻¹ | [15] |

| Fluorescence Quantum Yield | 0.23 | [15] |

| Recommended Excitation Laser | 405 nm | [1][15] |

| pH Sensitivity | Fluorescence is independent of pH from 4 to 10. | [1][15] |

| Solubility | Hydrophilic | [1] |

Experimental Protocols

This section provides a detailed methodology for a typical protein labeling experiment using this compound.

Materials:

-

This compound

-

Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS)

-

Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Purification column (e.g., size-exclusion chromatography)

-

Spectrophotometer

Procedure:

-

Preparation of Protein Solution:

-

Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.[3] Ensure the buffer is free of any primary amines.

-

-

Preparation of this compound Stock Solution:

-

Labeling Reaction:

-

Slowly add the calculated amount of the this compound stock solution to the protein solution while gently vortexing. The molar ratio of dye to protein may need to be optimized for your specific application, but a starting point is often a 5- to 20-fold molar excess of the dye.

-

Incubate the reaction for 1 hour at room temperature, protected from light.[16]

-

-

Quenching the Reaction:

-

Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with any unreacted NHS ester, stopping the labeling reaction.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).[13] The first colored fraction to elute will contain the labeled protein.

-

-

Determination of the Degree of Labeling (DOL):

-

The DOL, which is the average number of dye molecules per protein molecule, can be determined using spectrophotometry.

-

Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the absorbance maximum of AF430 (A430).

-

The DOL can be calculated using the following formula: DOL = (A430 * ε_protein) / (A280 - (A430 * CF)) * ε_dye Where:

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of AF430 at 430 nm (15,955 L⋅mol⁻¹⋅cm⁻¹).

-

CF is a correction factor for the absorbance of the dye at 280 nm (this value is often provided by the manufacturer).

-

-

Visualizations

Reaction Mechanism

Caption: Chemical reaction of this compound with a primary amine.

Experimental Workflow

Caption: Step-by-step workflow for labeling proteins with this compound.

Decision-Making for Using this compound

Caption: Decision tree for choosing this compound for labeling.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lumiprobe.com [lumiprobe.com]

- 4. glenresearch.com [glenresearch.com]

- 5. Active Ester Functionalized Azobenzenes as Versatile Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lumiprobe.com [lumiprobe.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | Fluorescent Dye | 467233-94-9 | Invivochem [invivochem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. interchim.fr [interchim.fr]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. fluidic.com [fluidic.com]

- 13. benchchem.com [benchchem.com]

- 14. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 15. lumiprobe.com [lumiprobe.com]

- 16. NHS ester protocol for labeling proteins [abberior.rocks]

AF430 NHS Ester: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of AF430 NHS ester, a versatile fluorescent dye, for researchers, scientists, and drug development professionals. This compound is an amine-reactive fluorescent probe used for covalently labeling proteins, antibodies, and other biomolecules for visualization in a variety of applications, including fluorescence microscopy and flow cytometry.

Core Properties of this compound

This compound is characterized by its distinct spectral properties, which are crucial for designing and executing fluorescence-based experiments. The dye is known for its bright fluorescence and good photostability.

| Property | Value | Citation(s) |

| Excitation Maximum (λex) | 430 nm | [1][2] |

| Emission Maximum (λem) | 542 nm | [1][2] |

| Molar Extinction Coefficient (ε) | 15,955 L⋅mol⁻¹⋅cm⁻¹ | [1] |

| Fluorescence Quantum Yield (Φ) | 0.23 | [1] |

| Molecular Weight | 701.75 g/mol | [1][2] |

| Solubility | Good in water, DMF, and DMSO | [1] |

Storage and Handling: this compound should be stored at -20°C in the dark and desiccated.[1] For long-term storage, it can be kept for at least 12 months under these conditions.[1] The reagent can be transported at room temperature for up to three weeks.[1]

Experimental Protocols

Detailed methodologies for common applications of this compound are provided below. These protocols are intended as a guide and may require optimization for specific experimental contexts.

Protein and Antibody Conjugation with this compound

This protocol outlines the steps for covalently labeling proteins and antibodies with this compound. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines on the target molecule to form a stable amide bond.

Materials:

-

This compound

-

Protein or antibody to be labeled (in an amine-free buffer such as PBS)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

-

Purification column (e.g., gel filtration or dialysis cassette)

Procedure:

-

Prepare the Protein Solution: Dissolve the protein or antibody in the reaction buffer at a concentration of 2-10 mg/mL.

-

Prepare the Dye Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a stock solution.

-

Conjugation Reaction: Add the dye solution to the protein solution while gently stirring. The molar ratio of dye to protein may need to be optimized, but a starting point of 10-20 fold molar excess of dye is recommended.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark.

-

Purification: Separate the labeled protein from the unreacted dye using a gel filtration column or by dialysis.

Immunofluorescence Staining of Cells

This protocol describes the use of AF430-conjugated antibodies for staining fixed and permeabilized cells.

Materials:

-

AF430-conjugated antibody

-

Cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation buffer: 4% paraformaldehyde in PBS

-

Permeabilization buffer: 0.1% Triton X-100 in PBS

-

Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS

-

Mounting medium

Procedure:

-

Cell Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Wash the cells with PBS and then block with 1% BSA for 1 hour to reduce non-specific binding.

-

Primary Antibody Incubation (if using an unconjugated primary): Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: If a primary antibody was used, wash with PBS and then incubate with the AF430-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark. If using a directly conjugated primary, this step is omitted.

-

Washing: Wash the cells three times with PBS.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

Cell Surface Staining for Flow Cytometry

This protocol details the staining of cell surface markers for analysis by flow cytometry.

Materials:

-

AF430-conjugated antibody

-

Single-cell suspension

-

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

-

(Optional) Fixable viability dye

Procedure:

-

Cell Preparation: Prepare a single-cell suspension and wash the cells with Flow Cytometry Staining Buffer.

-

(Optional) Viability Staining: Stain with a fixable viability dye according to the manufacturer's protocol to exclude dead cells from the analysis.

-

Antibody Staining: Add the AF430-conjugated antibody to the cell suspension.

-

Incubation: Incubate for 20-30 minutes at 4°C in the dark.

-

Washing: Wash the cells twice with Flow Cytometry Staining Buffer.

-

Resuspension: Resuspend the cells in an appropriate buffer for flow cytometry analysis.

Visualized Workflows and Pathways

To further elucidate the experimental processes, the following diagrams, created using the DOT language, illustrate key workflows.

While this compound is a versatile labeling reagent applicable to a wide range of biological inquiries, its use in specific signaling pathway studies is determined by the target protein being investigated. For example, an antibody targeting a key protein in the MAPK signaling pathway, when conjugated with AF430, can be used to visualize the localization and expression of that protein under different cellular conditions.

References

AF430 NHS Ester: A Technical Guide to Solubility and Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility characteristics of AF430 N-hydroxysuccinimidyl (NHS) ester in dimethyl sulfoxide (B87167) (DMSO) and various aqueous buffers. It also details the critical considerations for its use in bioconjugation, including stability and reaction protocols, to empower researchers in achieving efficient and reproducible labeling of biomolecules.

Core Chemical Properties and Solubility

AF430 NHS ester is a reactive fluorescent dye belonging to the Alexa Fluor family, designed for the covalent labeling of primary and secondary amines in biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[1][2] Its utility is underpinned by its solubility and stability in appropriate solvents.

Solubility Profile

The solubility of this compound is a critical factor for its successful application in labeling protocols. While it is described as a hydrophilic dye, its solubility varies significantly between organic solvents and aqueous solutions.[1][3]

In DMSO: this compound exhibits good solubility in anhydrous dimethyl sulfoxide (DMSO).[3][4][5] It is typically soluble in DMSO at concentrations up to 10 mM.[6] Anhydrous DMSO is the recommended solvent for preparing concentrated stock solutions, as the presence of water can lead to the hydrolysis of the reactive NHS ester group.[7] Stock solutions in anhydrous DMSO can be stored at -20°C for 1-2 months.[4]

In Aqueous Buffers: Direct solubility of this compound in aqueous buffers is described as good, however, for practical applications, it is standard practice to first dissolve the dye in a small volume of a water-miscible organic solvent like DMSO or dimethylformamide (DMF) before adding it to the aqueous reaction mixture.[4][8] This approach ensures rapid and complete dissolution in the aqueous environment, preventing precipitation and ensuring homogeneity for the labeling reaction. The final concentration of the organic solvent in the reaction should be kept to a minimum to avoid potential denaturation of the target biomolecule.

The following table summarizes the solubility characteristics of this compound.

| Solvent | Solubility | Recommended Use |

| Anhydrous DMSO | Good (typically up to 10 mM)[6] | Preparation of concentrated stock solutions for long-term storage. |

| Aqueous Buffers (e.g., PBS, Bicarbonate) | Good (qualitative)[3][4][5] | Reaction medium for labeling biomolecules. Typically introduced via a DMSO stock. |

Stability and Reactivity in Aqueous Solutions

The stability of the NHS ester is paramount for efficient conjugation. The primary competing reaction in aqueous buffers is the hydrolysis of the NHS ester, which renders the dye incapable of reacting with the target amine. The rate of this hydrolysis is highly dependent on the pH of the solution.

The Critical Role of pH

The optimal pH for labeling reactions with NHS esters is a compromise between maximizing the reactivity of the target primary amines and minimizing the hydrolysis of the ester.[8] Primary amines are reactive in their deprotonated form (-NH2). At acidic pH, these groups are protonated (-NH3+), making them poor nucleophiles. Conversely, at high pH, while the concentration of reactive amines increases, the rate of NHS ester hydrolysis also increases significantly.[8][9]

For most applications, the optimal pH range for the reaction of this compound with primary amines is 8.3 to 8.5 .[4][8]

The stability of NHS esters in aqueous solutions at different pH values is summarized in the table below, highlighting the half-life of the reactive group.

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours[8] |

| 8.6 | 4 | 10 minutes[8] |

Experimental Protocols

Preparation of this compound Stock Solution

-

Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

-

Dissolution: Add a small volume of anhydrous DMSO to the vial to create a concentrated stock solution, typically 10 mg/mL or 10 mM. Vortex briefly to ensure complete dissolution.

-

Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C, protected from light.[4]

General Protein Labeling Protocol

-

Buffer Preparation: Prepare a suitable reaction buffer, such as 0.1 M sodium bicarbonate or 0.1 M sodium phosphate, and adjust the pH to 8.3-8.5.[4] Ensure the buffer is free of primary amines (e.g., Tris), which will compete with the target molecule for the dye.[8]

-

Protein Preparation: Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.

-

Reaction Initiation: While gently vortexing the protein solution, add the calculated amount of the this compound stock solution. The final concentration of DMSO should be kept low (typically <10%).

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching (Optional): The reaction can be stopped by adding a quenching buffer containing a high concentration of a primary amine, such as 1 M Tris-HCl, pH 8.0.

-

Purification: Separate the labeled protein from the unreacted dye and hydrolysis byproducts using a desalting column, dialysis, or other suitable chromatographic techniques.

Visualizing the Workflow and Reaction

To further clarify the process, the following diagrams illustrate the experimental workflow for preparing and using this compound and the chemical basis of the labeling reaction.

References

- 1. cn.lumiprobe.com [cn.lumiprobe.com]

- 2. This compound | Fluorescent Dye | 467233-94-9 | Invivochem [invivochem.com]

- 3. hk.lumiprobe.com [hk.lumiprobe.com]

- 4. interchim.fr [interchim.fr]

- 5. medchemexpress.com [medchemexpress.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. researchgate.net [researchgate.net]

- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. help.lumiprobe.com [help.lumiprobe.com]

An In-Depth Technical Guide to the Reactivity of AF430 NHS Ester with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical principles, experimental protocols, and key considerations for the use of AF430 N-hydroxysuccinimide (NHS) ester in the fluorescent labeling of biomolecules. AF430, a bright and photostable dye, when coupled with the amine-reactive NHS ester, becomes a powerful tool for elucidating biological processes.

Core Principles: The Chemistry of Amine Labeling

The conjugation of AF430 NHS ester to biomolecules hinges on the nucleophilic acyl substitution reaction between the NHS ester and a primary amine (-NH₂). This reaction is most commonly employed to label the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group of proteins and peptides.

The reaction proceeds efficiently under slightly alkaline conditions (pH 7.2-8.5), where the primary amine is deprotonated and thus more nucleophilic.[][2] The amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide as a byproduct.[]

A critical competing reaction is the hydrolysis of the NHS ester, where the ester reacts with water to form an unreactive carboxylic acid. The rate of hydrolysis increases significantly with pH.[2] Therefore, careful control of the reaction pH is paramount to maximize the yield of the desired amine-labeled conjugate.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound and its conjugation to primary amines.

| Parameter | Value | Reference |

| AF430 Dye Properties | ||

| Excitation Maximum (λex) | ~430 nm | [3] |

| Emission Maximum (λem) | ~542 nm | [3] |

| Molar Extinction Coefficient (ε) at 434 nm | ~16,000 cm⁻¹M⁻¹ | [4] |

| Fluorescence Quantum Yield (Φ) | 0.23 | |

| Correction Factor for Degree of Labeling Calculation | ||

| Correction Factor (CF₂₈₀ = A₂₈₀ of dye / A_max of dye) | 0.28 | [4] |

| Recommended Labeling Parameters for Antibodies | ||

| Optimal Degree of Labeling (DOL) | 5-9 moles of dye per mole of antibody | [4] |

Experimental Protocols

Preparation of Reagents

-

Protein Solution: Dissolve the protein (e.g., IgG antibody) in an amine-free buffer such as 1X Phosphate-Buffered Saline (PBS), pH 7.4. The recommended protein concentration is 2 mg/mL.[4] If the protein is in a buffer containing primary amines (e.g., Tris or glycine), a buffer exchange must be performed using dialysis or a desalting column.

-

Reaction Buffer: A 0.1 M sodium bicarbonate buffer, pH 8.3, is commonly used to raise the pH of the reaction mixture to the optimal range for labeling.[4]

-

This compound Stock Solution: Immediately before use, dissolve the this compound in a high-quality anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[5]

Antibody Labeling Protocol

-

Prepare the Reaction Mixture:

-

To 0.5 mL of the 2 mg/mL protein solution, add 50 µL of 1 M sodium bicarbonate, pH 8.3.[4]

-

-

Add the Dye:

-

Allow the vial of this compound to warm to room temperature.

-

Add the appropriate volume of the this compound stock solution to the protein solution to achieve the desired molar excess. A typical starting point for antibodies is a 10- to 20-fold molar excess of dye to protein.

-

Gently mix the reaction mixture immediately.

-

-

Incubation:

-

Incubate the reaction for 1 hour at room temperature, protected from light.[4] Gentle stirring or rocking can improve labeling efficiency.

-

-

Quenching the Reaction (Optional):

-

To stop the labeling reaction, a quenching buffer containing a primary amine (e.g., 1.5 M hydroxylamine (B1172632) or 1 M Tris, pH 8.0) can be added to a final concentration of 50-100 mM.

-

Purification of the Labeled Protein

Purification is essential to remove unreacted dye and byproducts.

-

Size-Exclusion Chromatography (Gel Filtration): This is the most common method for separating the labeled protein from smaller, unreacted dye molecules.

-

Equilibrate a desalting column (e.g., Sephadex G-25) with PBS, pH 7.2.

-

Apply the reaction mixture to the column.

-

Elute the labeled protein with PBS. The first colored band to elute is the protein conjugate.

-

-

Dialysis: Dialyze the reaction mixture against PBS, pH 7.2, at 4°C with several buffer changes over 24-48 hours.

Determination of the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein, can be calculated spectrophotometrically.

-

Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of the AF430 dye (~434 nm, A_max).

-

Calculate Protein Concentration:

-

Calculate Degree of Labeling:

-

DOL = A_max / (ε_dye × Protein Concentration (M))

-

Where ε_dye is the molar extinction coefficient of AF430 at its λ_max (~16,000 M⁻¹cm⁻¹).[4]

-

-

Visualizations

Caption: A logical workflow for the fluorescent labeling of proteins.

Caption: Workflow for studying protein signaling using a fluorescently labeled antibody.

References

AF430 NHS Ester for Flow Cytometry Applications: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the AF430 NHS ester, a fluorescent dye increasingly utilized in flow cytometry for the sensitive detection of various cellular targets. This document outlines the dye's core properties, detailed protocols for antibody conjugation and cell staining, and its application in analyzing cellular signaling pathways.

Introduction to this compound

AF430 is a hydrophilic coumarin (B35378) dye that emits in the yellow-green region of the spectrum, making it a valuable tool for multicolor flow cytometry.[1] The N-hydroxysuccinimidyl (NHS) ester functional group allows for the efficient and stable covalent labeling of primary and secondary amines on proteins, such as antibodies, under mild conditions.[1][2] The resulting amide bonds are as stable as peptide bonds, ensuring a robust and lasting fluorescent signal. This reactivity makes this compound an excellent choice for preparing fluorescently labeled antibodies for various applications, particularly in immunophenotyping and the analysis of intracellular signaling events.

Core Properties and Technical Data

The performance of a fluorophore is defined by its spectral properties and stability. AF430 exhibits favorable characteristics for flow cytometry applications.

Spectral Properties

AF430 is optimally excited by the violet (405 nm) or blue (445 nm) lasers commonly found on flow cytometers.[3] Its emission profile allows for clear detection with standard filter sets.

| Property | Value | Reference |

| Excitation Maximum (λex) | 430 nm | [1][3][4] |

| Emission Maximum (λem) | 542 nm | [1][3][4] |

| Molar Extinction Coefficient (ε) | 15,955 L⋅mol⁻¹⋅cm⁻¹ | [1][3][4] |

| Fluorescence Quantum Yield (Φ) | 0.23 | [1][3][4] |

Physicochemical Properties and Storage

Proper handling and storage are critical to maintaining the reactivity and fluorescence of this compound.

| Property | Description | Reference |

| Solubility | Soluble in water and can be dissolved in anhydrous DMSO or DMF for stock solutions. | [4] |

| pH Stability | Stable over a broad pH range (pH 4 to 10). | [3][4] |

| Storage (Solid) | Store at -20°C in the dark, desiccated. Stable for at least 12 months upon receipt. | [1] |

| Storage (In Solution) | Prepare stock solutions fresh. If storage is necessary, store at -20°C in anhydrous DMSO or DMF, protected from light and moisture. | |

| Transportation | Can be transported at room temperature for up to 3 weeks. | [1][3][4] |

Experimental Protocols

The following sections provide detailed methodologies for antibody conjugation with this compound and subsequent use in flow cytometry.

Antibody Labeling with this compound

This protocol outlines the steps for covalently conjugating this compound to a primary antibody.

Materials:

-

Purified antibody (free of amine-containing stabilizers like BSA, glycine, or Tris)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Antibody Preparation:

-

Ensure the antibody is at a concentration of at least 2 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange using a spin column or dialysis into PBS.

-

Adjust the pH of the antibody solution to 8.3-8.5 by adding 1/10th volume of 1 M sodium bicarbonate.

-

-

This compound Stock Solution Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution by dissolving the required amount of this compound in anhydrous DMSO. For example, dissolve 1 mg of this compound (MW ~702 g/mol ) in approximately 142 µL of DMSO. Vortex briefly to ensure complete dissolution.

-

-

Conjugation Reaction:

-

Calculate the volume of the dye stock solution needed to achieve the desired dye-to-protein molar ratio (typically between 7:1 and 15:1).

-

While gently stirring or vortexing the antibody solution, slowly add the calculated volume of the this compound stock solution.

-

Incubate the reaction mixture for 1 hour at room temperature in the dark, with continuous gentle stirring.

-

-

Purification of the Conjugate:

-

Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) by equilibrating with PBS (pH 7.4).

-

Apply the reaction mixture to the top of the column.

-

Elute the conjugate with PBS. The first colored band to elute is the AF430-labeled antibody. The slower-moving colored band corresponds to the unconjugated, hydrolyzed dye.

-

Collect the fractions containing the labeled antibody.

-

-

Determination of Degree of Labeling (DOL) (Optional):

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 430 nm (A₄₃₀).

-

Calculate the protein concentration and the DOL using the Beer-Lambert law and the molar extinction coefficients of the antibody and AF430.

-

-

Storage of the Conjugated Antibody:

-

Store the purified AF430-conjugated antibody at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA (if compatible with the intended application) and a preservative such as sodium azide, and store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Intracellular Staining for Flow Cytometry

This protocol is designed for the detection of an intracellular target (e.g., a phosphorylated signaling protein) using an AF430-conjugated antibody.

Materials:

-

Cell suspension (e.g., stimulated PBMCs)

-

AF430-conjugated primary antibody

-

Fixation Buffer (e.g., 1.5-4% formaldehyde (B43269) or paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., ice-cold 90% methanol (B129727) or a saponin-based buffer)

-

Flow Cytometry Staining Buffer (e.g., PBS with 0.5% BSA and 0.05% sodium azide)

-

FACS tubes

Procedure:

-

Cell Preparation and Stimulation:

-

Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL.

-

If analyzing a signaling pathway, stimulate the cells with the appropriate agonist (e.g., growth factor, cytokine) for the desired time course. Include an unstimulated control.

-

-

Fixation:

-

After stimulation, immediately fix the cells by adding an equal volume of Fixation Buffer.

-

Incubate for 10-15 minutes at room temperature. This step cross-links proteins and preserves the phosphorylation state of signaling molecules.

-

-

Permeabilization:

-

Pellet the fixed cells by centrifugation (e.g., 500 x g for 5 minutes).

-

Discard the supernatant and resuspend the cells in ice-cold Permeabilization Buffer (e.g., 90% methanol).

-

Incubate for 30 minutes on ice. This allows the antibody to access intracellular epitopes.

-

-

Washing:

-

Wash the cells twice with 1-2 mL of Flow Cytometry Staining Buffer to remove the permeabilization reagent. Centrifuge and discard the supernatant after each wash.

-

-

Antibody Staining:

-

Resuspend the cell pellet in the residual buffer.

-

Add the pre-titrated optimal concentration of the AF430-conjugated antibody.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Final Washes and Resuspension:

-

Wash the cells twice with Flow Cytometry Staining Buffer to remove unbound antibody.

-

Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

-

-

Data Acquisition:

-

Analyze the samples on a flow cytometer equipped with a violet or blue laser for excitation of AF430. Collect the emission signal using an appropriate filter (e.g., 530/30 nm or similar).

-

References

AF430 NHS Ester: A Technical Guide for Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF430 NHS ester is a versatile, amine-reactive fluorescent dye belonging to the coumarin (B35378) family of fluorophores. It is widely utilized in fluorescence microscopy and other fluorescence-based applications for the covalent labeling of biomolecules. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, detailed experimental protocols for its use in fluorescence microscopy, and a comparative analysis of its performance.

AF430 is characterized by its excitation in the violet-blue region of the spectrum and a distinctive green-yellow emission, making it a valuable tool for multicolor imaging.[1] Its N-hydroxysuccinimidyl (NHS) ester functional group allows for the efficient and specific conjugation to primary amines on proteins, antibodies, peptides, and amine-modified oligonucleotides, forming stable amide bonds.[2][3][4] This covalent labeling strategy is fundamental to a wide array of applications, including immunofluorescence, flow cytometry, and Förster Resonance Energy Transfer (FRET) microscopy.[1][5]

Core Physicochemical and Spectral Properties

The performance of a fluorophore is dictated by its intrinsic photophysical properties. AF430 exhibits a notable Stokes shift, which is advantageous for minimizing spectral crosstalk in multicolor experiments.[1] Its fluorescence is also stable over a broad pH range (pH 4-10).[1][6] The key quantitative data for AF430 are summarized in the table below.

| Property | Value | Reference(s) |

| Maximum Excitation (λex) | ~430 nm | [1][7] |

| Maximum Emission (λem) | ~542 nm | [1][7] |

| Molar Extinction Coefficient (ε) | 15,955 cm⁻¹M⁻¹ | [7] |

| Fluorescence Quantum Yield (Φ) | 0.23 | [5][6][7] |

| Calculated Brightness (ε x Φ) | ~3,670 | [7] |

| Stokes Shift | ~112 nm | [1] |

Comparative Performance of Thiol-Reactive Dyes

The selection of a fluorescent label is often guided by its brightness and photostability relative to other available dyes. The following table provides a comparison of the quantum yield and brightness of AF430 with other commonly used fluorescent dyes. It is important to note that the maleimide (B117702) derivatives are presented here for a comparative context of the core fluorophore.

| Dye | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Calculated Brightness (ε x Φ) |

| AF430 | 0.23[6][7] | 15,955[7] | ~3,670[7] |

| Alexa Fluor 488 | 0.92 | 72,000 | ~66,240 |

| FITC | 0.92 | 75,000 | ~69,000 |

| Cy2 | 0.12 | 150,000 | ~18,000 |

Note: Brightness is calculated as the product of the quantum yield and the molar extinction coefficient.

Photostability

The photostability of a fluorophore is a critical factor in fluorescence imaging, as it determines the robustness of the fluorescent signal under illumination. AF430, as a coumarin derivative, exhibits moderate photostability. In comparative studies, rhodamine derivatives like Alexa Fluor 488 have demonstrated significantly higher photostability, being approximately two to three orders of magnitude more resistant to photobleaching than coumarin dyes.[8] Fluorescein isothiocyanate (FITC) is known for its susceptibility to rapid photobleaching.[8]

Experimental Protocols

Protein and Antibody Labeling with this compound

This protocol outlines the general procedure for conjugating this compound to proteins, such as antibodies, which are rich in primary amines on lysine (B10760008) residues.

Materials:

-

This compound

-

Protein (antibody) solution (2-10 mg/mL in amine-free buffer, e.g., PBS)

-

Conjugation buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette for purification

-

Quenching solution (optional): 1 M Tris-HCl or glycine, pH 7.4

Procedure:

-

Prepare the Protein Solution:

-

Ensure the protein solution is free of amine-containing buffers (like Tris) and stabilizers like BSA.

-

Adjust the protein concentration to 2-10 mg/mL in the conjugation buffer.

-

-

Prepare the Dye Stock Solution:

-

Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

-

Conjugation Reaction:

-

Slowly add the dissolved this compound to the protein solution while gently stirring. A 10- to 20-fold molar excess of the dye to the protein is a common starting point, though the optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 1 hour at room temperature or overnight at 4°C, protected from light.

-

-

Quenching the Reaction (Optional):

-

To stop the labeling reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column or by dialysis against an appropriate buffer (e.g., PBS).

-

-

Determination of Degree of Labeling (DOL):

-

The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and at the absorbance maximum of the dye (~430 nm).

-

-

Storage:

-

Store the labeled protein protected from light at 4°C for short-term use or at -20°C in single-use aliquots for long-term storage.

-

Indirect Immunofluorescence Staining Protocol

This protocol describes a general workflow for using a primary antibody followed by an AF430-conjugated secondary antibody to visualize a target antigen in cultured cells.

Materials:

-

Cultured cells on coverslips or in a multi-well plate

-

Phosphate-buffered saline (PBS)

-

Fixation solution: 4% paraformaldehyde in PBS

-

Permeabilization solution: 0.1-0.5% Triton X-100 in PBS (for intracellular antigens)

-

Blocking buffer: 5% normal serum (from the same species as the secondary antibody) or 1-3% BSA in PBS

-

Primary antibody (unlabeled)

-

AF430-conjugated secondary antibody

-

Mounting medium with an antifade reagent

-

Nuclear counterstain (e.g., DAPI) (optional)

Procedure:

-

Cell Preparation:

-

Wash the cells twice with PBS.

-

-

Fixation:

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization (for intracellular targets):

-

Incubate the cells with the permeabilization solution for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Incubate the cells with the blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in the blocking buffer.

-

Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Secondary Antibody Incubation:

-

Dilute the AF430-conjugated secondary antibody in the blocking buffer. From this step onwards, protect the samples from light.

-

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Counterstaining (Optional):

-

If desired, incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's instructions.

-

Wash the cells with PBS.

-

-

Mounting:

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

-

Imaging:

-

Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets for AF430 (and DAPI if used).

-

Visualizations of Experimental Workflows

NHS Ester Conjugation Workflow

Caption: Workflow for labeling proteins with this compound.

Indirect Immunofluorescence Workflow

Caption: Step-by-step workflow for indirect immunofluorescence.

FRET Microscopy Workflow for Protein-Protein Interaction

Förster Resonance Energy Transfer (FRET) microscopy is a powerful technique to study protein-protein interactions in living cells.[9][10][11] AF430 can serve as a FRET donor when paired with a suitable acceptor fluorophore (e.g., a yellow or red fluorescent protein) whose excitation spectrum overlaps with the emission spectrum of AF430.[1] The workflow below illustrates a typical FRET experiment using acceptor photobleaching to confirm protein interaction.

Caption: Workflow for a FRET experiment using acceptor photobleaching.

Conclusion

This compound is a valuable tool for researchers in various fields, offering a unique spectral profile for fluorescence microscopy. Its reactivity with primary amines allows for the straightforward labeling of a wide range of biomolecules. While its photostability is moderate compared to some other popular dyes, its large Stokes shift and stable fluorescence across a range of pH values make it particularly well-suited for multicolor imaging and FRET applications. By following the detailed protocols and understanding its comparative performance, researchers can effectively utilize this compound to gain valuable insights into cellular structures and processes.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. tele.agh.edu.pl [tele.agh.edu.pl]

- 3. Quantitative study of protein-protein interactions in live cell by dual-color fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Understanding FRET as a Research Tool for Cellular Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lumiprobe.com [lumiprobe.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. individual.utoronto.ca [individual.utoronto.ca]

- 10. Fluorescence resonance energy transfer microscopy as demonstrated by measuring the activation of the serine/threonine kinase Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Flow cytometry based-FRET: basics, novel developments and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Hydrophilic Nature of AF430 Fluorescent Dye: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the hydrophilic properties of the AF430 fluorescent dye, a coumarin-based probe renowned for its bright, green-yellow fluorescence. Understanding the hydrophilicity of AF430 is paramount for its effective application in aqueous environments, particularly in bioconjugation, cellular imaging, flow cytometry, and the development of antibody-drug conjugates (ADCs). This document details the physicochemical basis of its water-loving nature, presents key quantitative data, outlines experimental protocols for assessing hydrophilicity, and illustrates relevant biochemical reactions and workflows.

The Core of Hydrophilicity: Structural Insights

The advantageous hydrophilic properties of the AF430 dye are primarily attributed to the presence of a sulfonate (SO₃⁻) group within its molecular structure.[1] This highly polar, negatively charged functional group readily interacts with water molecules, significantly enhancing the dye's solubility in aqueous buffers.[1] This intrinsic hydrophilicity offers several key advantages in biological applications:

-

Enhanced Water Solubility: AF430 and its derivatives are soluble in water and other polar solvents like DMSO and DMF, facilitating the preparation of stock solutions and their direct use in aqueous reaction buffers without the need for potentially denaturing organic co-solvents.[2][3][4]

-

Reduced Non-Specific Binding: The hydrophilic nature of the dye minimizes hydrophobic interactions with cellular membranes, proteins, and plasticware, leading to lower background fluorescence and an improved signal-to-noise ratio in imaging and assay development.

-

Improved Bioconjugate Stability: Proteins and other biomolecules labeled with AF430 are less prone to aggregation and precipitation in aqueous solutions, ensuring the stability and functionality of the resulting conjugates.

Quantitative Physicochemical and Photophysical Properties

The key properties of AF430 maleimide (B117702), a popular thiol-reactive derivative, are summarized below. These parameters are crucial for designing and interpreting fluorescence-based experiments.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 430 nm | [2][5] |

| Emission Maximum (λem) | 542 nm | [2][5] |

| Molar Extinction Coefficient (ε) | 15,955 L⋅mol⁻¹⋅cm⁻¹ | [2][5] |

| Fluorescence Quantum Yield (Φ) | 0.23 | [2][5] |

| Calculated LogP (XLogP3) | -1.2 | |

| Solubility | Water, DMF, DMSO | [2][3][4] |

| Reactive Group | Maleimide | [2] |

| Recommended pH Range | 4.0 - 10.0 | [1][5][6] |

Experimental Protocols

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value is a critical measure of a compound's hydrophilicity. A negative LogP value, as calculated for AF430, indicates a preference for the aqueous phase. While an experimentally determined value for AF430 is not available, the following standard methods are used for its determination.

1. Shake-Flask Method (OECD 107)

This classic method directly measures the partitioning of a substance between n-octanol and water.

Methodology:

-

Preparation of Saturated Solvents: Mix equal volumes of n-octanol and water (or a relevant buffer such as PBS, pH 7.4) in a separatory funnel. Shake vigorously for an extended period (e.g., 24 hours) to ensure mutual saturation. Allow the two phases to fully separate.

-

Standard Curve Generation: Prepare a series of dilutions of the AF430 dye in the aqueous phase with known concentrations. Measure the fluorescence or absorbance of each standard to create a standard curve.

-

Partitioning Experiment:

-

Accurately weigh a small amount of AF430 and dissolve it in a known volume of the pre-saturated aqueous phase.

-

Add an equal volume of the pre-saturated n-octanol.

-

Shake the mixture vigorously for a set time (e.g., 1-3 hours) to allow equilibrium to be reached.

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

-

Quantification: Carefully remove an aliquot from the aqueous phase and measure its fluorescence or absorbance. Use the standard curve to determine the final concentration of the dye in the aqueous phase. The concentration in the n-octanol phase can be determined by mass balance.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the dye in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This indirect method correlates the retention time of a compound on a hydrophobic stationary phase with its LogP value.

Methodology:

-

System Preparation: Use a C18 reversed-phase HPLC column with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Calibration: Inject a series of standard compounds with known LogP values onto the HPLC system. Record the retention time for each standard and calculate their capacity factors (k). Create a calibration curve by plotting the known LogP values against the logarithm of the capacity factors (log k).

-

Sample Analysis: Dissolve the AF430 dye in a suitable solvent and inject it into the HPLC system. Record its retention time and calculate its capacity factor.

-

LogP Estimation: Using the calibration curve, determine the LogP value of AF430 that corresponds to its calculated log k.

Protein Labeling with AF430 Maleimide

The maleimide functional group of AF430 reacts specifically with free sulfhydryl (thiol) groups, most commonly found on cysteine residues of proteins, to form a stable thioether bond.[2] The following is a detailed protocol for labeling proteins with AF430 maleimide.

Materials:

-

Protein of interest (1-10 mg/mL in a thiol-free buffer like PBS, HEPES, or Tris at pH 7.0-7.5)[2]

-

AF430 maleimide[2]

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

(Optional) Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol)

-

Purification system (e.g., size-exclusion chromatography column like Sephadex G-25, or dialysis cassette)[2][7]

Procedure:

-

Protein Preparation:

-

Dissolve the protein to be labeled in a degassed reaction buffer (pH 7.0-7.5) at a concentration of 1-10 mg/mL.[2]

-

Optional Reduction Step: If the cysteine residues are present as disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[7] If using DTT, it must be removed by gel filtration or dialysis before adding the dye, as it will compete for reaction with the maleimide.[2]

-

-

Dye Preparation:

-

Conjugation Reaction:

-

Purification:

-

Determination of Degree of Labeling (DOL):

-

The DOL (the average number of dye molecules per protein) can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~430 nm (for the AF430 dye).

-

-

Storage:

-

Store the purified, labeled protein at 4°C for short-term use or at -20°C in single-use aliquots for long-term storage, always protected from light.[2]

-

Visualizing Key Processes

To better understand the application of AF430 maleimide, the following diagrams illustrate the core conjugation reaction and a typical experimental workflow.

References

An In-depth Technical Guide to AF430 NHS Ester for Labeling Peptides and Proteins

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of AF430 NHS ester, a hydrophilic, amine-reactive fluorescent dye used for the covalent labeling of peptides, proteins, and other biomolecules. AF430, structurally identical to Alexa Fluor® 430, is a coumarin-based dye notable for its green-yellow fluorescence, high photostability, and a large Stokes shift, making it a versatile tool in various bioanalytical and imaging applications.[1][2][3][4]

Core Properties and Characteristics

This compound is the N-hydroxysuccinimidyl (NHS) ester derivative of the AF430 fluorophore.[1][5] The NHS ester moiety allows for efficient and specific conjugation to primary and secondary amines, such as the N-terminus of polypeptides and the epsilon-amino group of lysine (B10760008) residues, forming a stable amide bond.[1][5][6][7] This reaction is most efficient in an aqueous buffer with a pH between 8.3 and 8.5.[6][8][9]

The dye is characterized by its hydrophilicity, which minimizes non-specific binding and aggregation of labeled proteins.[1][2][5] Furthermore, its fluorescence is largely independent of pH over a wide range (pH 4-10), ensuring reliable performance in diverse biological buffers.[2][10][11]

Quantitative Data Summary

The key photophysical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Photophysical Properties of AF430 Dye [5][10][12]

| Property | Value |

| Excitation Maximum (λex) | 430 nm |

| Emission Maximum (λem) | 542 nm |

| Molar Extinction Coefficient (ε) | 15,955 L⋅mol⁻¹⋅cm⁻¹ |

| Fluorescence Quantum Yield (Φ) | 0.23 |

| Stokes Shift | 112 nm |

| Correction Factor (CF260) | 0.59 |

| Correction Factor (CF280) | 0.24 |

Table 2: Chemical and Physical Properties of this compound [1][5][13][14]

| Property | Value |

| Molecular Formula | C₃₂H₄₂F₃N₃O₉S |

| Molecular Weight | 701.75 g/mol |

| CAS Number | 467233-94-9 |

| Appearance | Yellow powder |

| Solubility | Good in water, DMF, DMSO |

| Purity (HPLC-MS) | ≥ 95% |

Reaction Mechanism and Experimental Workflow

The labeling of a biomolecule with this compound involves the nucleophilic attack of a primary amine on the ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Caption: Chemical reaction of this compound with a primary amine.

A typical experimental workflow for labeling, purifying, and characterizing an AF430-labeled protein is outlined below.

References

- 1. This compound | AxisPharm [axispharm.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. NHS ester protocol for labeling proteins [abberior.rocks]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. lumiprobe.com [lumiprobe.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. benchchem.com [benchchem.com]

- 12. lunanano.ca [lunanano.ca]

- 13. This compound | Fluorescent Dye | 467233-94-9 | Invivochem [invivochem.com]

- 14. This compound - Immunomart [immunomart.com]

An In-Depth Technical Guide to the Bioconjugation of AF430 NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and practical considerations for the use of AF430 N-hydroxysuccinimide (NHS) ester in bioconjugation. AF430, a bright, water-soluble fluorescent dye, when coupled with NHS ester chemistry, becomes a powerful tool for labeling proteins and other biomolecules containing primary amines. This guide is intended to equip researchers with the knowledge to effectively design and execute bioconjugation experiments for applications in cellular imaging, flow cytometry, and other fluorescence-based assays.

Core Mechanism of Action: AF430 NHS Ester Bioconjugation

The fundamental principle behind this compound bioconjugation is the reaction between the N-hydroxysuccinimide ester functional group and a primary amine on a target biomolecule. This reaction, a nucleophilic acyl substitution, results in the formation of a stable amide bond, covalently linking the AF430 fluorophore to the target.

The primary targets for this reaction on proteins are the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of the polypeptide chain. The reaction proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester.

-

Tetrahedral Intermediate Formation: This attack forms a transient and unstable tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, leading to the departure of the N-hydroxysuccinimide leaving group.

-

Amide Bond Formation: A stable amide bond is formed between the AF430 dye and the biomolecule.

Critical Reaction Parameters

The efficiency and specificity of the bioconjugation reaction are highly dependent on several key parameters:

-

pH: The pH of the reaction buffer is the most critical factor. The optimal pH range for NHS ester conjugation is typically between 8.0 and 9.0.[1][2] At lower pH values, the primary amines are protonated (-NH3+), rendering them non-nucleophilic and unreactive. Conversely, at pH values above 9.0, the rate of hydrolysis of the NHS ester increases significantly, where it reacts with water instead of the amine, reducing the conjugation yield.

-

Buffer Composition: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions as they will compete with the target biomolecule for the dye.[3] Amine-free buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) buffers are recommended.

-

Concentration of Reactants: Higher concentrations of the protein and this compound generally lead to higher labeling efficiency.[4]

-

Temperature and Incubation Time: The reaction is typically carried out at room temperature for 1-2 hours or at 4°C for 4-12 hours. Lower temperatures can be used to minimize protein degradation, although the reaction rate will be slower.

-

Molar Ratio: The molar ratio of this compound to the biomolecule will determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each biomolecule. A molar excess of the NHS ester is typically used to drive the reaction to completion.

Quantitative Data on this compound Bioconjugation

The success of a bioconjugation experiment is often assessed by the degree of labeling (DOL) and the stability of the resulting conjugate.

Degree of Labeling (DOL)

The DOL is a critical parameter that can influence the performance of the labeled biomolecule. Over-labeling can lead to protein aggregation, loss of biological activity, and fluorescence quenching. Under-labeling may result in a weak signal. The DOL can be controlled by adjusting the molar ratio of the this compound to the protein during the conjugation reaction.

| Molar Ratio (this compound : Protein) | Expected Degree of Labeling (DOL) |

| 5:1 - 10:1 | 1 - 3 |

| 10:1 - 20:1 | 3 - 5 |

| >20:1 | >5 (Optimization recommended) |

Note: The optimal DOL is application-dependent and should be determined empirically for each specific protein and application. For antibodies, a DOL of 2-7 is often desirable.[4]

The DOL can be calculated using the following formula, which requires measuring the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance of AF430 (~430 nm):

Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein

Degree of Labeling (DOL) = Aₘₐₓ / (ε_dye × Protein Concentration)

Where:

-

A₂₈₀: Absorbance of the conjugate at 280 nm.

-

Aₘₐₓ: Absorbance of the conjugate at the maximum absorption wavelength of AF430.

-

CF: Correction factor (A₂₈₀ of the free dye / Aₘₐₓ of the free dye). For Alexa Fluor 430, this is approximately 0.10.[5]

-

ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

-

ε_dye: Molar extinction coefficient of AF430 at its Aₘₐₓ (approximately 15,000 cm⁻¹M⁻¹).[6]

Stability of this compound and Conjugates

NHS esters are susceptible to hydrolysis, especially at higher pH and in aqueous solutions. Therefore, it is crucial to prepare the this compound solution in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.

| Condition | Stability of NHS Ester |

| In anhydrous DMSO/DMF at -20°C | Up to 1 month[5] |

| In aqueous buffer (pH 8.5) at room temperature | Half-life of minutes to a few hours |

Once conjugated, the amide bond formed between the AF430 dye and the protein is highly stable under physiological conditions. Fluorescently labeled antibodies have been shown to be stable for extended periods when stored properly.

| Storage Condition | Stability of Fluorescent Antibody Conjugate |

| Lyophilized at -20°C | Over 1 year[7] |

| In solution with cryoprotectant at -20°C or -80°C | Months to over a year[8] |

| In solution at 4°C (short-term) | Weeks to months |

To ensure long-term stability, it is recommended to store the AF430-labeled protein in a suitable buffer containing a cryoprotectant like glycerol (B35011), protected from light, and at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5]

Experimental Protocols

This section provides a detailed protocol for labeling an antibody with this compound. This protocol can be adapted for other proteins with primary amines.

Materials

-

Antibody (or other protein) in an amine-free buffer (e.g., PBS)

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

1 M Sodium bicarbonate buffer, pH 8.5

-

Purification column (e.g., size-exclusion chromatography, such as a Sephadex G-25 column)

-

Reaction tubes

-

Spectrophotometer

Detailed Methodology

Step 1: Prepare the Antibody Solution

-

Ensure the antibody is in an amine-free buffer. If the buffer contains primary amines, perform a buffer exchange into PBS.

-

Adjust the concentration of the antibody to 2-10 mg/mL.

-

Add 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.5) to the antibody solution to raise the pH to the optimal range for conjugation.

Step 2: Prepare the this compound Solution

-

Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

Step 3: Perform the Conjugation Reaction

-

Calculate the required volume of the this compound solution to achieve the desired molar ratio. For example, for a 10:1 molar ratio of a 150 kDa IgG antibody:

-

Mass of IgG = 1 mg = 6.67 x 10⁻⁹ moles

-

Moles of this compound needed = 10 x 6.67 x 10⁻⁹ = 6.67 x 10⁻⁸ moles

-

Assuming a molecular weight of ~700 g/mol for this compound, this corresponds to ~46.7 µg.

-

Volume of 10 mg/mL this compound solution = 4.67 µL.

-

-

Slowly add the calculated volume of the this compound solution to the antibody solution while gently vortexing.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

Step 4: Purify the Conjugate

-

Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating with PBS.

-

Apply the reaction mixture to the top of the column.

-

Elute the protein with PBS. The first colored band to elute will be the AF430-labeled antibody, as it is larger and will pass through the column more quickly. The smaller, unreacted dye molecules will be retained and elute later.

-

Collect the fractions containing the labeled antibody.

Step 5: Characterize the Conjugate

-

Measure the absorbance of the purified conjugate at 280 nm and at the absorbance maximum of AF430 (~430 nm).

-

Calculate the protein concentration and the Degree of Labeling (DOL) using the formulas provided in Section 2.1.

Step 6: Store the Conjugate

-

For short-term storage (up to a few weeks), store the labeled antibody at 4°C, protected from light.

-

For long-term storage, add a cryoprotectant such as glycerol to a final concentration of 50% and store in aliquots at -20°C or -80°C.

Application in Signaling Pathway Analysis: EGFR Signaling

Fluorescently labeled biomolecules are invaluable tools for studying cellular signaling pathways. For instance, AF430-labeled Epidermal Growth Factor (EGF) or an AF430-labeled anti-EGFR antibody can be used to visualize and track the Epidermal Growth Factor Receptor (EGFR) on the cell surface and its subsequent internalization upon ligand binding.

The EGFR signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its dysregulation is implicated in various cancers. The binding of EGF to EGFR initiates a cascade of downstream signaling events.

By using AF430-labeled EGF, researchers can perform live-cell imaging to:

-

Visualize the localization of EGFR on the cell surface.

-

Track the internalization of the EGF-EGFR complex through endocytosis.

-

Quantify the rate of receptor internalization and recycling.

-

Co-localize EGFR with other cellular components to understand its trafficking and signaling.

This information is crucial for understanding the fundamental biology of EGFR and for the development of therapeutics that target this pathway.

Conclusion

This compound is a versatile and powerful tool for the fluorescent labeling of proteins and other biomolecules. By understanding the core principles of the bioconjugation reaction, carefully controlling experimental parameters, and properly characterizing the resulting conjugate, researchers can generate high-quality reagents for a wide range of applications in life sciences and drug development. This guide provides the foundational knowledge and practical protocols to enable the successful implementation of this compound chemistry in the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. lumiprobe.com [lumiprobe.com]

- 3. researchgate.net [researchgate.net]

- 4. broadpharm.com [broadpharm.com]

- 5. biogradetech.com [biogradetech.com]

- 6. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Stability of fluorescent antibody conjugates stored under various conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Stability of Fluorescence-conjugated Antibodies under Temperature and Time Related Stressors - Blacklight [honors.libraries.psu.edu]

An In-depth Technical Guide to the Applications of Coumarin Dyes in Life Sciences

For Researchers, Scientists, and Drug Development Professionals

Coumarin (B35378) dyes are a prominent class of synthetic organic compounds, built upon a benzopyranone framework, renowned for their distinctive fluorescent properties.[] Their versatility, coupled with characteristics like high quantum efficiency, significant Stokes shift, and good photostability, has established them as indispensable tools in life sciences research.[][] These dyes are typically excitable by UV or violet light, emitting in the blue-to-green region of the spectrum, which makes them suitable for multicolor imaging applications.[][3] The ease with which the coumarin core can be chemically modified allows for the fine-tuning of its photophysical and biological properties, leading to a wide array of applications ranging from cellular imaging to therapeutic interventions.[][4]

Core Applications in Life Sciences

The utility of coumarin dyes spans several key areas of biological and medical research. Their relatively small molecular size often allows them to diffuse readily in biological environments and cross cell membranes, making them ideal for real-time monitoring of cellular processes.[]

1. Fluorescent Probes and Bioimaging

One of the most widespread applications of coumarin dyes is in biological imaging.[] They serve as fluorescent labels for a variety of biomolecules, including proteins, peptides, and nucleic acids, enabling researchers to visualize cellular structures and track dynamic events.[][5]

-

Cellular Staining: Dyes like 7-Amino-4-methylcoumarin (AMC) are used for general staining of live and fixed cells.[6] Lipophilic derivatives, such as Coumarin 6, are particularly effective for imaging cell membranes and lipids.[]

-

Multicolor Imaging: The blue-green emission of coumarins provides excellent contrast in multicolor experiments when used alongside green, yellow, or red fluorophores.[][7]

-

Limitations: A primary drawback of coumarin dyes is their short-wavelength excitation, which can overlap with cellular autofluorescence, potentially obscuring the signal. Therefore, they are often recommended for labeling highly abundant targets or for cell tracking applications.[3] For demanding imaging applications, higher-performance alternatives like the Alexa Fluor 350 dye, which is spectrally similar to coumarin but with improved brightness and photostability, are available.[3]

2. Fluorogenic Enzyme Substrates

Coumarin derivatives are extensively used to create fluorogenic substrates for detecting enzyme activity in cells, tissue homogenates, and solutions.[3][5] The principle involves attaching the coumarin fluorophore to a recognition motif via a bond that can be cleaved by a specific enzyme. In this conjugated form, the dye is non-fluorescent or "caged." Enzymatic cleavage releases the free coumarin, resulting in a significant increase in fluorescence that is proportional to enzyme activity.[5][8] This "turn-on" mechanism provides high sensitivity for assays targeting proteases, phosphatases, and glycosidases.[3][5][9]

3. Biosensors for Ions and Biomolecules